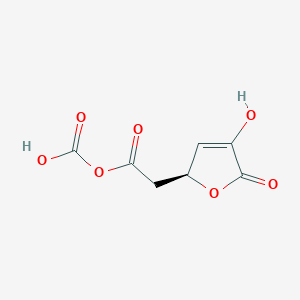

Citroylformic acid-gamma-lactone

Description

Citroylformic acid-γ-lactone is a cyclic ester (γ-lactone) characterized by a five-membered ring structure formed via the intramolecular esterification of citroylformic acid. The γ-lactone classification indicates that the ester bond bridges the hydroxyl and carboxylic acid groups on the fourth carbon of the parent acid. Citroylformic acid-γ-lactone is distinguished by its citroylformic acid backbone, which may confer unique reactivity or biological activity compared to other γ-lactones.

Properties

CAS No. |

67055-62-3 |

|---|---|

Molecular Formula |

C7H6O7 |

Molecular Weight |

202.12 g/mol |

IUPAC Name |

carboxy 2-[(2S)-4-hydroxy-5-oxo-2H-furan-2-yl]acetate |

InChI |

InChI=1S/C7H6O7/c8-4-1-3(13-6(4)10)2-5(9)14-7(11)12/h1,3,8H,2H2,(H,11,12)/t3-/m1/s1 |

InChI Key |

WAEYLBYMNVAENL-GSVOUGTGSA-N |

SMILES |

C1=C(C(=O)OC1CC(=O)OC(=O)O)O |

Isomeric SMILES |

C1=C(C(=O)O[C@H]1CC(=O)OC(=O)O)O |

Canonical SMILES |

C1=C(C(=O)OC1CC(=O)OC(=O)O)O |

Synonyms |

1-keto-2,4-dihydroxy-4-carboxyadipenoic acid (2,3)-1,4-lactone citroylformic acid-gamma-lactone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous γ-Lactones

The following table summarizes key similarities and differences between citroylformic acid-γ-lactone and structurally related γ-lactones:

Key Observations:

Structural Diversity : While all compounds share the γ-lactone core, their substituents vary significantly. Citroylformic acid-γ-lactone’s citroylformic acid backbone contrasts with GBL’s simple alkyl chain or D-galactonic acid-γ-lactone’s sugar-derived structure.

Applications : GBL and D-galactonic acid-γ-lactone have well-established roles in pharmacology and biochemistry, respectively. Citroylformic acid-γ-lactone’s applications remain speculative but may align with its use as a chiral intermediate in organic synthesis.

Research Findings and Gaps

- Citroylformic Acid-γ-Lactone: No direct pharmacological or industrial data were identified in the reviewed literature.

- GBL: Extensive research highlights its dual role as a solvent and prodrug for γ-hydroxybutyrate (GHB), with noted neuropharmacological effects .

- Sugar-Derived Lactones : D-Galactonic acid-γ-lactone is utilized in microbial identification systems (e.g., BIOLOG assays), underscoring its role in metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.